Fluvastatin t-butyl ester, (-)-

Description

Properties

IUPAC Name |

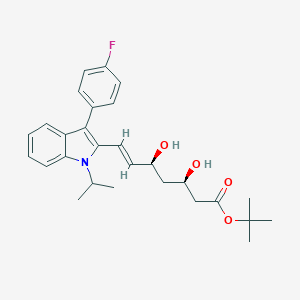

tert-butyl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,21-22,31-32H,16-17H2,1-5H3/b15-14+/t21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGKHYXJISAYPE-UQECUQMJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173144 |

Source

|

| Record name | Fluvastatin t-butyl ester, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194934-96-8, 129332-29-2 |

Source

|

| Record name | Fluvastatin t-butyl ester, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194934968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluvastatin t-butyl ester, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl rel-(3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUVASTATIN T-BUTYL ESTER, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M28SIF9WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fluvastatin t-butyl ester, (-)- chemical structure and properties

An In-Depth Technical Guide to Fluvastatin t-butyl ester, (-)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvastatin is a fully synthetic, competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] As with many pharmaceuticals, its synthesis involves several intermediate steps, and the characterization of these intermediates is crucial for process optimization and quality control. One such key intermediate is the t-butyl ester of Fluvastatin. This guide focuses specifically on the (-)-enantiomer of Fluvastatin t-butyl ester, providing a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization. Understanding this molecule is essential for chemists involved in the synthesis of Fluvastatin and for analytical scientists tasked with impurity profiling.

Part 1: Chemical Structure and Properties

Chemical Identity

Fluvastatin t-butyl ester, (-)- is chemically known as tert-butyl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate.[2][3][4] It is recognized as Impurity B of Fluvastatin Sodium in the European Pharmacopoeia (EP).[2]

-

IUPAC Name: tert-butyl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate[2]

-

CAS Number: 194934-96-8[2]

-

Molecular Formula: C₂₈H₃₄FNO₄[2]

-

Canonical SMILES: CC(C)N1C2=CC=CC=C2C(=C1/C=C/OC(C)(C)C)O">C@HO)C3=CC=C(C=C3)F[2]

-

InChIKey: USGKHYXJISAYPE-UQECUQMJSA-N[2]

Stereochemistry

The stereochemistry of Fluvastatin t-butyl ester, (-)- is critical to its role as a precursor to the active enantiomer of Fluvastatin. The molecule possesses two chiral centers at the C3 and C5 positions of the heptenoate chain, with the (3R, 5S) configuration. The double bond between C6 and C7 is in the E configuration.

Physicochemical Properties

A summary of the key physicochemical properties of Fluvastatin t-butyl ester, (-)- is provided in the table below.

| Property | Value | Source |

| Molecular Weight | 467.6 g/mol | [2] |

| Exact Mass | 467.24718673 Da | [2] |

| Topological Polar Surface Area | 71.7 Ų | [2] |

| Purity (by HPLC) | >95% | [3] |

| Storage Condition | Refrigerator (2-8°C) for long-term storage | [5] |

Part 2: Synthesis and Manufacturing

The synthesis of Fluvastatin t-butyl ester, (-)- is a key step in the overall manufacturing process of Fluvastatin. It is typically formed through a stereoselective reduction of a keto-ester intermediate.

Synthetic Pathway Overview

An improved manufacturing process for Fluvastatin involves the condensation of E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal with the dianion of tert-butyl acetoacetate. This is followed by a low-temperature reduction to yield Fluvastatin t-butyl ester without the isolation of the intermediate keto-ester.[6][7]

Caption: Synthetic pathway of (-)-Fluvastatin t-butyl ester.

Experimental Protocol: Stereoselective Reduction

The following is a generalized protocol for the stereoselective reduction of the intermediate keto-ester to (-)-Fluvastatin t-butyl ester, based on literature descriptions of Fluvastatin synthesis.[6][8]

-

Reaction Setup: The crude intermediate keto-ester is dissolved in a suitable dry solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon). The reaction vessel is cooled to a low temperature, typically -78 °C.

-

Reducing Agent Preparation: A solution of a stereoselective reducing agent is prepared. A common choice is sodium borohydride in the presence of a chelating agent like diethylmethoxyborane.

-

Reduction: The reducing agent solution is added slowly to the cooled solution of the keto-ester. The reaction is stirred at low temperature for a sufficient time to ensure complete conversion.

-

Quenching: The reaction is quenched by the addition of a suitable reagent, such as aqueous hydrogen peroxide, to decompose any remaining boranes.

-

Workup and Isolation: The product is extracted into an organic solvent. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield the crude (-)-Fluvastatin t-butyl ester.

-

Purification: The crude product can be purified by techniques such as column chromatography or recrystallization to obtain the desired purity.

Part 3: Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of Fluvastatin t-butyl ester, (-)-.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Fluvastatin t-butyl ester.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water is often employed.[9]

-

Detection: UV detection at a wavelength around 242 nm is suitable.[9]

-

Purity: Commercial standards are available with purity greater than 95%.[3]

Spectroscopic Analysis

While specific spectra for Fluvastatin t-butyl ester, (-)- are not widely published, the expected spectral data can be inferred from the structure and data for related compounds.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the indole and fluorophenyl rings, the vinyl proton, the protons of the dihydroxyheptenoate chain, the isopropyl group, and the large singlet for the t-butyl group.

-

¹³C NMR: The spectrum would show signals for all 28 carbon atoms, including the carbonyl carbon of the ester, the carbons of the aromatic rings, the double bond, and the aliphatic chain.

3.2.2 Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the compound.

-

Expected Molecular Ion: [M+H]⁺ at m/z 468.25.

-

Techniques: Electrospray ionization (ESI) is a suitable technique for this molecule.[10] Gas chromatography-mass spectrometry (GC-MS) can also be used after derivatization.[11][12]

Part 4: Stability and Degradation

Understanding the stability of Fluvastatin t-butyl ester is crucial for storage and handling. As an ester, it is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield Fluvastatin.

Degradation Pathway

The primary degradation pathway for Fluvastatin t-butyl ester is the hydrolysis of the ester bond.

Caption: Primary degradation pathway of (-)-Fluvastatin t-butyl ester.

Storage and Handling

To minimize degradation, Fluvastatin t-butyl ester should be stored in a cool, dry place, protected from light and moisture. For long-term storage, refrigeration at 2-8°C is recommended.[5]

Conclusion

Fluvastatin t-butyl ester, (-)- is a vital intermediate in the synthesis of the cholesterol-lowering drug Fluvastatin. Its correct stereochemistry and high purity are paramount for the efficacy and safety of the final active pharmaceutical ingredient. This guide has provided a detailed overview of its chemical properties, synthesis, analytical characterization, and stability. A thorough understanding of these aspects is essential for researchers and professionals in the field of drug development and manufacturing.

References

-

PubChem. Fluvastatin t-butyl ester, (-)-. National Center for Biotechnology Information. [Link]

- El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2001). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 203–214.

-

ResearchGate. Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [O-18(2)]-fluvastatin as an internal standard. [Link]

-

Global Substance Registration System. FLUVASTATIN T-BUTYL ESTER, (+)-. [Link]

- Google Patents.

-

Chem-Space. Fluvastatin t-butyl ester, (-)-. [Link]

- Fuenfschilling, P. C., Hoehn, P., & Mutz, J. P. (2007). An Improved Manufacturing Process for Fluvastatin. Organic Process Research & Development, 11(4), 738–743.

- Dogrukol-Ak, D., Kircali, K., Tuncel, M., & Aboul-Enein, H. Y. (2001). Validated analysis of fluvastatin in a pharmaceutical capsule formulation and serum by capillary electrophoresis.

- Al-Hussainy, T. M., & Al-Ardhi, S. H. (2019). Spectrophotometric Determination of Fluvastatin Sodium Using Oxidative Coupling Reaction. Iraqi Journal of Science, 60(4), 793-802.

- Maurer, H. H., & Kraemer, T. (2005). Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [18O2]-fluvastatin as an internal standard. Rapid communications in mass spectrometry, 19(2), 128–132.

-

ResearchGate. An Improved Manufacturing Process for Fluvastatin. [Link]

- Reddy, M. S., et al. (2008). An efficient industrial process for the preparation of fluvastatin sodium. Oriental Journal of Chemistry, 24(1), 167-174.

-

PubChem. Fluvastatin. National Center for Biotechnology Information. [Link]

-

ChemWhat. Fluvastatin Z-Isomer Tert-Butyl Ester. [Link]

-

ResearchGate. Chemical Stability Studies of Fluvastatin Concerning the Formation of by-Products During Accelerated Aging Conditions. [Link]

-

ChemWhat. Fluvastatin-3,5-Acetonide Tert-Butyl Ester. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

- Wang, W., et al. (2003). Determination of cholesterol-lowering statin drugs in aqueous samples using liquid chromatography–electrospray ionization tandem mass spectrometry.

Sources

- 1. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluvastatin t-butyl ester, (-)- | C28H34FNO4 | CID 10115940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl Fluvastatin | CAS 129332-29-2 | LGC Standards [lgcstandards.com]

- 4. Fluvastatin t-butyl ester, (-)-|CAS 194934-96-8|TCIJT|製品詳細 [tci-chemical-trading.com]

- 5. clearsynth.com [clearsynth.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. WO2007023503A1 - A process for the preparation of fluvastatin sodium - Google Patents [patents.google.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. employees.csbsju.edu [employees.csbsju.edu]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [18O2]-fluvastatin as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (-)-Fluvastatin t-butyl ester

Abstract

(-)-Fluvastatin, an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a crucial therapeutic agent for managing hypercholesterolemia.[1][2] The synthesis of its enantiomerically pure form, specifically the (3R,5S)-dihydroxy heptenoic acid side chain, presents a significant challenge in medicinal and process chemistry. The t-butyl ester of Fluvastatin serves as a key late-stage intermediate, facilitating purification and handling before final saponification to the active sodium salt.[3] This guide provides a comprehensive overview of the principal synthetic pathways to (-)-Fluvastatin t-butyl ester, focusing on the strategic chemical transformations required to establish the correct stereochemistry. We will dissect both racemic and modern asymmetric approaches, including diastereoselective reductions and catalytic enantioselective methods, offering field-proven insights into the causality behind experimental choices.

Introduction: The Significance of (-)-Fluvastatin and its t-butyl Ester Intermediate

Fluvastatin is a fully synthetic statin distinguished by its indole core structure.[1] The therapeutic efficacy resides primarily in the (-)-enantiomer, which features a (3R,5S) configuration in its 3,5-dihydroxyheptenoic acid side chain. This side chain mimics the natural substrate of HMG-CoA reductase, enabling competitive inhibition and thereby reducing cholesterol biosynthesis.[2]

The synthesis of this specific stereoisomer is non-trivial due to the presence of two chiral centers. The t-butyl ester, (-)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid-1,1-dimethylethylester, is a critical penultimate intermediate. The bulky t-butyl group offers several advantages in a manufacturing context:

-

Increased Crystallinity: It often enhances the propensity of the molecule to crystallize, aiding in purification by removing process-related impurities and unwanted stereoisomers.

-

Protection from Lactonization: The ester group prevents intramolecular cyclization (lactonization) of the free carboxylic acid with the 5-hydroxyl group, which can be a problematic side reaction.

-

Facile Deprotection: The t-butyl ester can be selectively hydrolyzed under mild basic conditions to yield the final active pharmaceutical ingredient (API), Fluvastatin sodium, with high purity.[3][4]

This guide will explore the evolution of synthetic strategies, from early industrial processes to highly refined asymmetric catalytic methods.

Caption: Figure 1: Structure of (-)-Fluvastatin.

Industrial Racemic and Diastereoselective Synthesis

Early and improved industrial syntheses often focus on efficiency and cost, initially producing a racemic or diastereomeric mixture of the side chain, followed by stereoselective steps. A notable improved manufacturing process was developed by Novartis.[5][6]

The "One-Pot" Aldol Condensation and Reduction Strategy

This process streamlines the synthesis by combining two critical steps without the isolation of the intermediate keto-ester.[6] The core of this strategy is an aldol-like condensation between the key indole aldehyde precursor and the dianion of tert-butyl acetoacetate.

Logical Workflow:

Caption: Figure 3: Hayashi's catalytic asymmetric synthesis route.

Causality Behind Experimental Choices:

-

Chiral Environment: The condensation of (S)-valinol with a salicylaldehyde derivative creates the chiral Schiff base ligand (S)-1. [7]When this ligand coordinates with the titanium(IV) isopropoxide, it forms a chiral Lewis acid complex. This complex activates the indole aldehyde and provides a sterically defined pocket that directs the nucleophilic attack of the titanium enolate of diketene to one specific face of the aldehyde, leading to high enantioselectivity for the resulting C5-hydroxyl group. [7]* Choice of Nucleophile: Diketene serves as a compact and highly reactive four-carbon building block. Its reaction with the aldehyde, mediated by the chiral catalyst, is effectively an asymmetric aldol-type reaction that installs the β-hydroxy ketoester moiety in a single, highly controlled step. [8][7]* Stereochemical Relay: The high enantiomeric purity achieved at the C5 center is then used to direct the stereochemistry of the C3 center in the subsequent reduction step. This is an example of a stereochemical relay, where one chiral center controls the formation of another within the same molecule, again using the chelation-controlled reduction mechanism described previously. [8]

Experimental Protocol: Asymmetric Synthesis

[7]

-

Catalyst Formation: In a dry reaction vessel under nitrogen, the chiral Schiff base ligand (S)-1 (1.1 equivalents) is dissolved in dichloromethane (CH₂Cl₂). Titanium(IV) isopropoxide (Ti(O-i-Pr)₄) (1.0 equivalent) is added, and the solution is stirred at room temperature for 1 hour to form the active catalyst.

-

Asymmetric Addition: The mixture is cooled to -40°C. The indole aldehyde (1.0 equivalent) is added, followed by diketene (5.0 equivalents). The reaction is stirred at -40°C for 48 hours.

-

Workup and Isolation: The reaction is quenched with isopropanol. After standard aqueous workup and purification by chromatography, the β-hydroxy ketoester is obtained.

-

Diastereoselective Reduction: The isolated β-hydroxy ketoester is dissolved in a mixture of THF and methanol (4:1) and cooled to -78°C. Diethylmethoxyborane (1.2 equivalents) is added, followed by sodium borohydride (3.0 equivalents). The reaction is stirred for 2 hours.

-

Final Isolation: The reaction is quenched and worked up to yield the target (-)-Fluvastatin t-butyl ester (or its isopropyl ester, depending on the diketene reaction workup) with high diastereomeric and enantiomeric purity. [7]

Parameter Value (Stoichiometric Ligand) Reference Yield (Aldol Step) 78% [8][7] Enantiomeric Ratio (er) 96:4 [8][7] Yield (Reduction Step) 78% [7] | Diastereomeric Ratio (dr) | 99:1 (syn:anti) | [8]|

Conclusion and Future Perspectives

The synthesis of (-)-Fluvastatin t-butyl ester showcases the evolution of synthetic organic chemistry, from efficient but less selective industrial processes to highly precise asymmetric catalytic methods. The Novartis "one-pot" process represents a significant process optimization, enhancing throughput by avoiding the isolation of a key intermediate. [6]The Hayashi synthesis provides an elegant academic solution to controlling the absolute stereochemistry from the outset, using a chiral catalyst to set the initial stereocenter, which then directs the formation of the second. [7] Future advancements will likely focus on further improving the efficiency and sustainability of these routes. The application of biocatalysis, using engineered ketoreductases (KREDs) for the asymmetric reduction of keto-ester precursors, offers a promising green alternative to metal-based reagents. [5][9]Furthermore, the integration of these synthetic steps into continuous flow manufacturing systems could offer enhanced control over reaction parameters, improve safety, and reduce manufacturing costs for this vital cholesterol-lowering agent.

References

-

Zacharia, J. T., Tanaka, T., & Hayashi, M. (2010). Facile and Highly Enantioselective Synthesis of (+)- and (−)-Fluvastatin and Their Analogues. The Journal of Organic Chemistry, 75(21), 7514–7518. [Link]

- US7662848B2. (2010). Process for the preparation of Fluvastatin Sodium salt.

-

Magano, J., & Dunetz, J. R. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156–1184. (Referenced via ResearchGate compilation on Fluvastatin). [Link]

- WO2006021326A1. (2006). Process and intermediates for the selective synthesis of fluvastatin.

- CN1740155A. (2006). Process and intermediates for the selective synthesis of fluvastatin and use thereof.

- WO2005040113A1. (2005). Processes for the preparation of a polymorph of fluvastatin sodium.

-

Kocienski, P. (2011). Synthesis of (+)- and (–)-Fluvastatin. Synfacts, 2011(02), 0124. [Link]

-

Kim, A., & Kim, I. S. (2011). A Catalytic Approach to the Synthesis of (+)-Fluvastatin Analogue. Bulletin of the Korean Chemical Society, 32(10), 3748-3751. [Link]

- WO2007023503A1. (2007). A process for the preparation of fluvastatin sodium.

- EP1634870A1. (2006). Process and intermediates for the selective synthesis of Fluvastatin.

-

Frontiers in Chemistry. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers Media. [Link]

-

PubMed. (2011). [Chiral separation of fluvastatin enantiomers with in vitro cellular method]. National Library of Medicine. [Link]

-

Fuenfschilling, P. C., Hoehn, P., & Mutz, J.-P. (2007). An Improved Manufacturing Process for Fluvastatin. Organic Process Research & Development, 11(1), 13–18. [Link]

-

PubMed. (2008). Chiral separation of fluvastatin enantiomers by capillary electrophoresis. National Library of Medicine. [Link]

-

Oriental Journal of Chemistry. (2020). A Review on Synthesis and Applications of Statin Family. Oriental Journal of Chemistry. [Link]

-

Scilit. (2006). An Improved Manufacturing Process for Fluvastatin. Scilit. [Link]

-

Reddy, M. S. N., et al. (2008). An Efficient Industrial Process for The Preparation of Fluvastatin Sodium. Oriental Journal of Chemistry, 24(1), 167-174. [Link]

-

PubMed. (2010). Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains. National Library of Medicine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Top Chemical Intermediates for Statin Synthesis: A Buyer's Guide. inno-pharmchem.com. [Link]

-

Oriental Journal of Chemistry. (2008). An Efficient Industrial Process for The Preparation of Fluvastatin Sodium. orientjchem.org. [Link]

-

PubMed. (2005). Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry. National Library of Medicine. [Link]

-

Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

-

Wikipedia. (n.d.). Fluvastatin. Wikipedia. [Link]

-

Sungkyunkwan University. (2011). A catalytic approach to the synthesis of (+)-fluvastatin analogue. SKKU Research Portal. [Link]

-

PubChem. (n.d.). Fluvastatin. National Institutes of Health. [Link]

-

PubMed. (2019). Asymmetric Synthesis of Tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate Using a Self-Sufficient Biocatalyst Based on Carbonyl Reductase and Cofactor Co-Immobilization. National Library of Medicine. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Fluvastatin - Wikipedia [en.wikipedia.org]

- 3. US7662848B2 - Process for the preparation of Fluvastatin Sodium salt - Google Patents [patents.google.com]

- 4. WO2005040113A1 - Processes for the preparation of a polymorph of fluvastatin sodium - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (-)-Fluvastatin t-Butyl Ester: Physicochemical Characteristics, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Fluvastatin t-butyl ester is a key intermediate in the synthesis of Fluvastatin, a widely prescribed synthetic HMG-CoA reductase inhibitor. A thorough understanding of its physical and chemical properties is paramount for process optimization, impurity profiling, and the development of stable formulations. This technical guide provides a comprehensive overview of the essential physicochemical characteristics of (-)-Fluvastatin t-butyl ester, including its structural features, solubility, and spectroscopic profile. Furthermore, it outlines a detailed laboratory-scale synthesis and purification protocol, along with a validated analytical method for its quantification. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and manufacturing of Fluvastatin and related compounds.

Introduction

Fluvastatin, the first entirely synthetic statin, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis[1]. Its therapeutic success has driven extensive research into its synthesis and related compounds. A critical intermediate in several manufacturing routes for Fluvastatin is its t-butyl ester, specifically the (3R,5S,6E)-(-)-enantiomer[2]. The t-butyl ester group serves as a protecting group for the carboxylic acid functionality during the synthesis of the dihydroxy heptenoate side chain. The stereochemistry of this side chain is crucial for the pharmacological activity of the final drug product.

This guide focuses on the essential physical and chemical characteristics of (-)-Fluvastatin t-butyl ester, providing a detailed repository of data for scientists and researchers. Understanding these properties is not merely academic; it has direct implications for drug development, from optimizing reaction conditions and purification procedures to ensuring the stability and quality of the active pharmaceutical ingredient (API).

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of (-)-Fluvastatin t-butyl ester is fundamental for its handling, characterization, and formulation.

Chemical Structure and Identity

The chemical structure of (-)-Fluvastatin t-butyl ester is characterized by a fluorophenyl-substituted indole core linked to a dihydroxy heptenoate side chain, with the carboxylic acid functionality protected as a t-butyl ester.

Sources

An In-depth Technical Guide to the Solubility Profile of Fluvastatin t-butyl ester, (-)-

Introduction

Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia.[1] While the sodium salt of Fluvastatin is the active pharmaceutical ingredient (API), its synthesis often involves esterified intermediates, such as Fluvastatin t-butyl ester, (-)-.[2][3] Understanding the solubility profile of these intermediates is paramount for researchers, scientists, and drug development professionals. A comprehensive grasp of solubility is critical for optimizing reaction conditions, designing effective purification strategies, and developing robust analytical methods. This guide provides an in-depth exploration of the solubility of Fluvastatin t-butyl ester, (-)-, offering both theoretical insights and practical methodologies for its determination.

Physicochemical Properties of Fluvastatin and its t-butyl ester

A molecule's solubility is intrinsically linked to its physicochemical properties. The table below summarizes key properties for both Fluvastatin and its t-butyl ester derivative.

| Property | Fluvastatin | Fluvastatin t-butyl ester, (-)- | Reference |

| IUPAC Name | (E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoic acid | tert-butyl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | [1][4] |

| Molecular Formula | C24H26FNO4 | C28H34FNO4 | [1][4] |

| Molecular Weight | 411.5 g/mol | 467.6 g/mol | [1][4] |

| LogP | 3.5 | 4.8 | [1][4] |

The addition of the t-butyl ester group significantly increases the molecular weight and, more importantly, the LogP value. A higher LogP indicates increased lipophilicity, suggesting that the t-butyl ester will exhibit greater solubility in non-polar organic solvents compared to its parent carboxylic acid.

Methodology for Determining Solubility: The Gold Standard

While various methods exist for determining solubility, the shake-flask method is widely recognized as the 'gold standard' for obtaining thermodynamic equilibrium solubility data.[5] This method is reliable and provides a direct measure of a compound's solubility in a given solvent at a specific temperature.

Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the solubility of Fluvastatin t-butyl ester, (-)- in a range of solvents.

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add a measured volume (e.g., 5 mL) of the desired solvent. Solvents should be of high purity (e.g., HPLC grade).

-

Add an excess amount of Fluvastatin t-butyl ester, (-)- to each vial to create a suspension. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature water bath or incubator equipped with an orbital shaker. A temperature of 25 °C is standard for comparative studies.

-

Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The agitation should be vigorous enough to keep the solid suspended without creating a vortex.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of Fluvastatin t-butyl ester, (-)- in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of Fluvastatin t-butyl ester, (-)- in the original solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Visualizing the Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Solubility Profile of Fluvastatin t-butyl ester, (-)-

| Solvent | Polarity Index | Dielectric Constant (@20°C) | Solvent Type | Predicted Solubility | Rationale/Observations |

| Water | 10.2 | 80.1 | Polar Protic | Insoluble | The large, non-polar structure and high LogP predict very low aqueous solubility. |

| Methanol | 5.1 | 32.7 | Polar Protic | Sparingly Soluble | The presence of hydroxyl groups for hydrogen bonding may afford some solubility. |

| Ethanol | 4.3 | 24.6 | Polar Protic | Soluble | Often used in the final steps of synthesis before hydrolysis.[3] |

| Isopropanol | 3.9 | 19.9 | Polar Protic | Soluble | Mentioned as a solvent in purification processes.[3] |

| Acetonitrile | 5.8 | 37.5 | Polar Aprotic | Soluble | A common solvent for organic reactions and purification. |

| Acetone | 5.1 | 20.7 | Polar Aprotic | Soluble | Good solvent for a wide range of organic compounds. |

| Ethyl Acetate | 4.4 | 6.0 | Moderately Polar | Freely Soluble | Used as an extraction and purification solvent in patent literature.[2] |

| Dichloromethane | 3.1 | 8.9 | Non-polar | Freely Soluble | Expected to be a good solvent due to the compound's lipophilic nature. |

| Tetrahydrofuran (THF) | 4.0 | 7.6 | Moderately Polar | Freely Soluble | Used as a reaction solvent in the synthesis of the t-butyl ester.[2] |

| Toluene | 2.4 | 2.4 | Non-polar | Soluble | The aromatic rings in both solute and solvent should promote solubility. |

| Hexane | 0.1 | 1.9 | Non-polar | Insoluble | Used as an anti-solvent to induce precipitation/crystallization.[2] |

Disclaimer: The predicted solubility is based on theoretical principles and qualitative information. For precise applications, experimental verification using the protocol described above is strongly recommended.

Factors Influencing Solubility

The solubility of Fluvastatin t-butyl ester, (-)- is a multifactorial phenomenon governed by the interplay between the solute and the solvent.

-

"Like Dissolves Like": This principle is fundamental. The highly lipophilic nature of Fluvastatin t-butyl ester (LogP of 4.8) dictates its preference for non-polar or moderately polar solvents.

-

Hydrogen Bonding: The two hydroxyl groups on the heptenoate chain can act as hydrogen bond donors, while the ester carbonyl can act as an acceptor. This allows for some interaction with protic solvents like ethanol.

-

Van der Waals Forces: The large, non-polar regions of the molecule (the indole and fluorophenyl rings, and the t-butyl group) will interact favorably with non-polar solvents through London dispersion forces.

The following diagram illustrates the dominant intermolecular forces at play in different solvent environments.

Sources

- 1. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2007023503A1 - A process for the preparation of fluvastatin sodium - Google Patents [patents.google.com]

- 3. US7662848B2 - Process for the preparation of Fluvastatin Sodium salt - Google Patents [patents.google.com]

- 4. Fluvastatin t-butyl ester, (-)- | C28H34FNO4 | CID 10115940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

Spectroscopic Characterization of (-)-Fluvastatin t-butyl ester: A Technical Guide

Introduction

(-)-Fluvastatin, a member of the statin class of pharmaceuticals, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Its t-butyl ester derivative is a key intermediate in some synthetic routes and is also studied for its own chemical and pharmacological properties. A thorough spectroscopic characterization is fundamental for its identification, purity assessment, and quality control in research and drug development settings.

This technical guide provides a comprehensive overview of the expected spectroscopic data for (-)-Fluvastatin t-butyl ester, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While publicly available experimental spectra for this specific compound are scarce, this guide, grounded in established spectroscopic principles and data from the parent compound, Fluvastatin, serves as a robust predictive and methodological resource for researchers.

Molecular Structure and Key Features

The structure of (-)-Fluvastatin t-butyl ester, chemically named tert-butyl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate, contains several key functional groups that give rise to characteristic spectroscopic signals.[1][2][3][4] These include the indole ring system, the fluorophenyl group, the isopropyl group, the dihydroxyheptenoate side chain, and the t-butyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (-)-Fluvastatin t-butyl ester, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6-7.1 | m | 9H | Aromatic protons (indole and fluorophenyl) |

| ~6.5 (d) | d | 1H | H-6' (vinyl) |

| ~5.6 (dd) | dd | 1H | H-7' (vinyl) |

| ~4.8 (m) | m | 1H | Isopropyl CH |

| ~4.3 (m) | m | 1H | H-5 (CHOH) |

| ~3.9 (m) | m | 1H | H-3 (CHOH) |

| ~2.4 (d) | d | 2H | H-2 (CH₂) |

| ~1.6-1.4 | m | 2H | H-4 (CH₂) |

| 1.45 (s) | s | 9H | t-butyl (CH₃)₃ |

| ~1.6 (d) | d | 6H | Isopropyl (CH₃)₂ |

Causality Behind Expected Chemical Shifts:

-

Aromatic Region (δ 7.6-7.1): The protons on the indole and fluorophenyl rings are expected in this downfield region due to the deshielding effect of the aromatic ring currents.

-

Vinylic Protons (δ 6.5 and 5.6): The protons on the carbon-carbon double bond of the heptenoate chain are deshielded by the π-system.

-

Carbinol Protons (δ 4.3 and 3.9): The protons on the carbons bearing hydroxyl groups (H-3 and H-5) are deshielded by the adjacent electronegative oxygen atoms.

-

t-Butyl Protons (δ 1.45): The nine equivalent protons of the t-butyl group will appear as a sharp singlet, a highly characteristic signal for this group.

-

Isopropyl Protons (δ 4.8 and 1.6): The methine proton will be a multiplet due to coupling with the adjacent methyl protons, which in turn will appear as a doublet.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | Ester Carbonyl (C=O) |

| ~162 (d, J≈245 Hz) | C-F of fluorophenyl |

| ~140-110 | Aromatic and Vinylic Carbons |

| ~81 | Quaternary Carbon of t-butyl |

| ~70 | C-5 (CHOH) |

| ~68 | C-3 (CHOH) |

| ~49 | Isopropyl CH |

| ~42 | C-4 (CH₂) |

| ~40 | C-2 (CH₂) |

| 28.1 | t-butyl (CH₃)₃ |

| ~22 | Isopropyl (CH₃)₂ |

Rationale for Predicted Shifts:

-

Carbonyl Carbon (δ ~172): The ester carbonyl carbon is significantly deshielded and appears far downfield.

-

Fluorinated Carbon: The carbon directly attached to fluorine will show a large coupling constant (J) in the ¹³C NMR spectrum, a key indicator of its presence.

-

t-Butyl Carbons (δ ~81 and 28.1): The quaternary carbon of the t-butyl group is deshielded, while the three equivalent methyl carbons give a strong signal around 28 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data (ATR):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Medium | O-H stretch (hydroxyls) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2970, 2930 | Strong | C-H stretch (aliphatic) |

| ~1725 | Strong | C=O stretch (t-butyl ester) |

| ~1600, 1490 | Medium | C=C stretch (aromatic) |

| ~1250, 1150 | Strong | C-O stretch (ester) |

| ~1220 | Strong | C-F stretch |

Interpretation of Key Bands:

-

O-H Stretch (~3400 cm⁻¹): The broad absorption in this region is characteristic of the hydrogen-bonded hydroxyl groups in the diol side chain.

-

C=O Stretch (~1725 cm⁻¹): A strong, sharp peak in this region is indicative of the ester carbonyl group. The t-butyl group can slightly influence this frequency compared to other alkyl esters.

-

C-F Stretch (~1220 cm⁻¹): A strong absorption in the fingerprint region is expected for the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted MS Data (ESI+):

| m/z | Assignment |

| 468.25 | [M+H]⁺ (Monoisotopic mass: 467.2472) |

| 450.24 | [M+H - H₂O]⁺ (Loss of water) |

| 412.21 | [M+H - C₄H₈]⁺ (Loss of isobutylene from t-butyl group) or [M+H - 56]⁺ |

| 394.20 | [M+H - H₂O - C₄H₈]⁺ (Sequential loss) |

| 282.14 | Cleavage of the dihydroxyheptenoate side chain |

Fragmentation Logic:

-

Molecular Ion: In electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak. The calculated monoisotopic mass is 467.2472 Da.[1]

-

Loss of Water: The hydroxyl groups can be readily lost as water molecules under ionization conditions.

-

Loss of Isobutylene: A characteristic fragmentation pathway for t-butyl esters is the loss of isobutylene (56 Da), leading to the corresponding carboxylic acid.

-

Side Chain Cleavage: Fragmentation of the bond between the indole ring and the side chain is also a probable event.

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of (-)-Fluvastatin t-butyl ester in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 1 second.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Acquire at least 16 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a spectral width of 0 to 220 ppm.

-

A relaxation delay of 2 seconds and a larger number of scans (~1024 or more) will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

IR Spectroscopy Protocol

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition (Positive Ion Mode):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Set the source parameters (e.g., capillary voltage, gas flow, temperature) to optimize the signal for the expected m/z of the protonated molecule.

-

Acquire spectra in the mass range of m/z 100-1000.

-

-

Data Analysis: Identify the [M+H]⁺ ion and analyze the fragmentation pattern to confirm the structure.

Visualizations

Figure 1: Molecular Structure of (-)-Fluvastatin t-butyl ester

Figure 2: General workflow for NMR analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of (-)-Fluvastatin t-butyl ester, alongside standardized protocols for their acquisition. While experimental data is not widely published, the information herein serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmaceutical analysis, and drug development for the identification and characterization of this important compound. The provided methodologies are robust and adhere to standard practices in analytical chemistry, ensuring that any future experimental work can be benchmarked against these predictions.

References

-

PubChem. Fluvastatin t-butyl ester, (-)-. National Center for Biotechnology Information. [Link]

-

GSRI. Fluvastatin t-butyl ester, (+)-. [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activities of Fluvastatin t-butyl ester, (-)-

Executive Summary

Fluvastatin t-butyl ester, (-)-, represents the tert-butyl ester prodrug of the pharmacologically active (3R,5S)-enantiomer of Fluvastatin. As an intermediate in chemical synthesis and a potential prodrug, its biological significance is intrinsically linked to its efficient in vivo hydrolysis to (-)-Fluvastatin. This guide provides a comprehensive technical overview of its primary mechanism of action and its expansive pleiotropic effects post-conversion. We will delve into the canonical HMG-CoA reductase inhibitory activity and explore the compelling anti-cancer, anti-inflammatory, and neuroprotective properties of its active form. This document is structured to provide not only mechanistic insights but also actionable, detailed experimental protocols and workflows, empowering researchers to rigorously evaluate this compound in a preclinical setting.

Introduction: From Prodrug to Active Statin

Fluvastatin is a first-generation, fully synthetic member of the statin class of drugs, widely prescribed to manage hypercholesterolemia.[1][2] Unlike its semi-synthetic counterparts derived from fungal metabolites, its unique indole-based structure provides a distinct pharmacological profile.[1] Clinically, Fluvastatin is administered as a racemate, a 1:1 mixture of its (3R,5S)- and (3S,5R)-enantiomers.[1] However, the cholesterol-lowering efficacy resides almost exclusively in the (3R,5S) enantiomer, often designated as (-)-Fluvastatin, which is the potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[3]

The subject of this guide, Fluvastatin t-butyl ester, (-)- (CAS 194934-96-8), is the tert-butyl ester derivative of this active enantiomer.[4][5] Esterification of the parent carboxylic acid is a common pharmaceutical strategy to create a prodrug. This chemical modification can alter physicochemical properties such as lipophilicity, potentially enhancing membrane permeability and oral bioavailability—a relevant consideration given Fluvastatin's relatively low bioavailability of approximately 24-29%.[6][7] It is fundamentally understood that the t-butyl ester moiety is a protecting group that must be cleaved in vivo by ubiquitous esterase enzymes to release the active carboxylic acid, (-)-Fluvastatin, which then exerts its biological effects.[1] Therefore, any investigation into the biological activity of the ester form is, in effect, an investigation into the activity of its parent compound, predicated on successful bioactivation.

Primary Biological Activity: HMG-CoA Reductase Inhibition

The canonical mechanism of action for all statins is the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical rate-limiting step in the hepatic cholesterol biosynthesis pathway.[1][8] By blocking this step, Fluvastatin reduces the intracellular pool of cholesterol, which in turn upregulates the expression of LDL receptors on hepatocyte surfaces, leading to increased clearance of LDL-cholesterol from the bloodstream.

The Mevalonate Pathway and Statin Action

The inhibition of the mevalonate pathway not only curtails cholesterol synthesis but also reduces the production of other essential non-sterol isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[9] These molecules are vital for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho, which are critical signaling hubs regulating a multitude of cellular processes. The disruption of these signaling pathways is the biochemical foundation for the pleiotropic (cholesterol-independent) effects of statins.[9][10]

Caption: The Mevalonate Pathway and the inhibitory action of Fluvastatin.

Experimental Protocol: In Vitro HMG-CoA Reductase Inhibition Assay

This protocol is designed to quantify the inhibitory potential of a test compound on HMG-CoA reductase activity by monitoring the consumption of the NADPH cofactor.

Principle: The activity of HMG-CoA reductase is measured spectrophotometrically by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[8][11]

Materials:

-

Human HMG-CoA Reductase, catalytic domain (recombinant, available from suppliers like Sigma-Aldrich)[8][12]

-

HMG-CoA substrate solution

-

NADPH solution

-

Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4, containing KCl, EDTA, and DTT)[12]

-

Fluvastatin t-butyl ester, (-)- (Test Inhibitor)

-

Fluvastatin sodium (Positive Control Inhibitor)

-

DMSO (Vehicle)

-

UV-transparent 96-well plate

-

Spectrophotometer capable of kinetic reads at 340 nm, 37°C

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test inhibitor and positive control in DMSO. Create a dilution series to determine the IC₅₀.

-

On the day of the assay, dilute the enzyme, HMG-CoA, and NADPH to their working concentrations in pre-warmed (37°C) Assay Buffer.

-

-

Assay Setup:

-

In each well of the 96-well plate, add the components in the following order:

-

Assay Buffer

-

NADPH solution (final concentration ~400 µM)

-

Test inhibitor dilution or vehicle (DMSO concentration should be ≤1%)

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Initiating the Reaction:

-

To start the reaction, add the HMG-CoA substrate (final concentration ~400 µM) followed immediately by the HMG-CoA Reductase enzyme.[12]

-

Alternatively, a master mix of substrate and enzyme can be added to initiate the reaction.

-

-

Data Acquisition:

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 30-60 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption (V = ΔAbs/Δtime) for each well from the linear portion of the kinetic curve.

-

Normalize the rates of the inhibitor-treated wells to the vehicle control wells.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[13]

-

Self-Validation: The inclusion of a known inhibitor like Fluvastatin sodium serves as a positive control, validating the assay's performance. The vehicle control establishes the baseline uninhibited enzyme activity. The IC₅₀ value obtained for the positive control should be consistent with literature values, ensuring the reliability of the results for the test compound.

Pleiotropic Activities: Beyond Cholesterol

The therapeutic potential of Fluvastatin extends far beyond lipid metabolism. These cholesterol-independent, or "pleiotropic," effects are a direct consequence of depleting isoprenoid intermediates and are an active area of research.

Anti-Cancer Activity

Statins, including Fluvastatin, have demonstrated potent anti-cancer properties across various malignancies, including breast, endometrial, and lung cancer.[2][14][15]

Mechanisms of Action:

-

Inhibition of Proliferation: By preventing the prenylation of Ras and Rho GTPases, Fluvastatin disrupts downstream signaling pathways (e.g., MAPK, PI3K/Akt) that are essential for cell cycle progression and proliferation.[6][14]

-

Induction of Apoptosis: Fluvastatin can induce programmed cell death by increasing the expression of pro-apoptotic proteins like cleaved caspase-3 and upregulating Bim.[14][15]

-

Suppression of Metastasis and Invasion: The Rho family of GTPases are master regulators of the actin cytoskeleton. Their inhibition by Fluvastatin impairs cancer cell motility, migration, and invasion.[2]

Caption: Pro-survival PI3K/Akt/mTOR pathway activated by Fluvastatin.

Experimental Protocol: In Vitro Neuroprotection Assay

Cell Line: Human neuroblastoma cell line SH-SY5Y. [16] Materials:

-

SH-SY5Y cells and appropriate culture medium.

-

Hydrogen peroxide (H₂O₂) as an oxidative stressor.

-

Fluvastatin t-butyl ester, (-)-.

-

Reagents for a cell viability assay (e.g., CCK-8 or LDH release assay).

Procedure:

-

Cell Seeding: Plate SH-SY5Y cells in a 96-well plate. For differentiation into a more neuron-like phenotype, cells can be pre-treated with retinoic acid for several days.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 24 hours.

-

Induction of Injury: Expose the cells to a cytotoxic concentration of H₂O₂ (e.g., 100-200 µM, determined by a prior dose-response experiment) for 4-6 hours in the continued presence of the test compound.

-

Viability Assessment: Wash the cells and measure cell viability using a CCK-8 or similar assay.

-

Analysis: Calculate the percentage of cell survival relative to the control (no H₂O₂ treatment). A successful neuroprotective agent will show a significant increase in viability compared to cells treated with H₂O₂ alone.

Analytical & Pharmacokinetic Considerations

Investigating a prodrug requires careful consideration of its conversion to the active form.

Hydrolysis: The t-butyl ester is expected to be readily hydrolyzed by plasma and intracellular esterases. In vitro experiments using cell lines should account for the cells' esterase activity. For cell-free assays like the HMG-CoA reductase inhibition assay, pre-incubation of the ester with purified esterases or liver microsomes may be necessary to generate the active acid form for accurate IC₅₀ determination.

Analytical Methods: Validating the biological effects requires robust analytical methods to quantify the compound and its active metabolite in experimental matrices.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection is a common method for quantifying Fluvastatin in pharmaceutical formulations and biological samples. [17][18][19]* Gas Chromatography-Mass Spectrometry (GC-MS): Highly sensitive methods using GC with negative ion chemical ionization mass spectrometry have been developed for precise quantification of Fluvastatin in human plasma. [20] Data Summary: Pharmacokinetic Parameters of Fluvastatin (Parent Drug)

| Parameter | Value | Source |

| Oral Bioavailability | ~24% (capsule), ~29% (ER tablet) | |

| Plasma Protein Binding | >98% | [21] |

| Time to Peak Plasma (Tmax) | < 1 hour | N/A |

| Elimination Half-life | ~2.3 hours | N/A |

Conclusion and Future Directions

Fluvastatin t-butyl ester, (-)-, serves as a targeted delivery vehicle for the eutomer of Fluvastatin. Its biological potential is realized upon its conversion to the active carboxylic acid. The primary activity is the potent inhibition of HMG-CoA reductase, but its true therapeutic promise may lie in the pleiotropic effects that stem from this action. The demonstrated anti-cancer, anti-inflammatory, and neuroprotective properties of Fluvastatin position this compound as a valuable tool for research in oncology, immunology, and neuroscience.

Future research should focus on:

-

Comparative Pharmacokinetics: Directly comparing the pharmacokinetic profile of the t-butyl ester prodrug to the parent Fluvastatin to quantify any improvements in bioavailability and tissue distribution.

-

In Vivo Efficacy: Validating the promising in vitro findings in relevant animal models of cancer, inflammatory disease, and neurodegeneration. [22][23][24]3. Mechanism of Pleiotropic Effects: Further dissecting the specific downstream signaling pathways modulated by Fluvastatin in different cell types to identify novel therapeutic targets and biomarkers.

This guide provides a foundational framework for initiating a comprehensive investigation into the biological activities of Fluvastatin t-butyl ester, (-)-, equipping researchers with the rationale and methodologies to explore its full potential.

References

-

Most appropriate animal models to study the efficacy of statins: a systematic review - PubMed. PubMed. Available at: [Link]

-

Most appropriate animal models to study the efficacy of statins: A systematic review. ResearchGate. Available at: [Link]

-

A systematic review on the efficacy of statins in animal model. Poster presented at the 2011 Cochrane Colloquium. Available at: [Link]

-

Statins: a repurposed drug to fight cancer - PMC. PubMed Central. Available at: [Link]

-

Evidence for the efficacy of statins in animal stroke models: a meta-analysis - PubMed. PubMed. Available at: [Link]

-

HMG-CoA Reductase Activity/Inhibitor Screening Kit. Creative BioMart. Available at: [Link]

-

Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. International Journal of PharmTech Research. Available at: [Link]

-

CHOLESTEROL-INDEPENDENT NEUROPROTECTIVE AND NEUROTOXIC ACTIVITES OF STATINS: PRESPECTIVES FOR STATIN USE IN ALZHEIMER DISEASE AND OTHER AGE-RELATED NEURODEGENERATIVE DISORDERS - PubMed Central. PubMed Central. Available at: [Link]

-

Fluvastatin t-butyl ester, (-)- | C28H34FNO4 | CID 10115940 - PubChem. PubChem. Available at: [Link]

-

Anti-inflammatory effect of fluvastatin on polarized macrophages and its dependence on the mevalonate pathway - ResearchGate. ResearchGate. Available at: [Link]

-

Flaws in animal studies exploring statins and impact on meta-analysis | Request PDF. ResearchGate. Available at: [Link]

-

What is a relevant statin concentration in cell experiments claiming pleiotropic effects? British Journal of Clinical Pharmacology. Available at: [Link]

-

HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816). Assay Genie. Available at: [Link]

-

Fluvastatin reduces proliferation and increases apoptosis in women with high grade breast cancer - PMC. PubMed Central. Available at: [Link]

-

Fluvastatin treatment inhibits leucocyte adhesion and extravasation in models of complement-mediated acute inflammation - PubMed Central. PubMed Central. Available at: [Link]

-

Anti-inflammatory effect of fluvastatin on polarized macrophages and its dependence on the mevalonate pathway - PubMed. PubMed. Available at: [Link]

-

In-vitro and in-silico determinations of HMG-CoA reductase inhibition potential of caffeic acid for therapeutics of hypercholesterolemia. Informatics in Medicine Unlocked. Available at: [Link]

-

Repurposing of Fluvastatin as an Anticancer Agent against Breast Cancer Stem Cells via Encapsulation in a Hyaluronan-Conjugated Liposome - PubMed Central. PubMed Central. Available at: [Link]

-

In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC. PubMed Central. Available at: [Link]

-

Anti-proliferative effect of fluvastatin (FLUVA) formulations on BCSCs, as assessed via a sphere-forming assay. ResearchGate. Available at: [Link]

-

Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [18O2] - PubMed. PubMed. Available at: [Link]

-

What is a relevant statin concentration in cell experiments claiming pleiotropic effects? British Journal of Clinical Pharmacology. Available at: [Link]

-

Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem. PubChem. Available at: [Link]

-

Validated analysis of fluvastatin in a pharmaceutical capsule formulation and serum by capillary electrophoresis - PubMed. PubMed. Available at: [Link]

-

Fluvastatin Alleviates Inflammation and Oxidative Stress in Adjuvant Induced Arthritic Rats by the Downregulation of TNF-α and IL-6. Science Alert. Available at: [Link]

-

Fluvastatin suppresses the proliferation, invasion, and migration and promotes the apoptosis of endometrial cancer cells by upregulating Sirtuin 6 (SIRT6) - PMC. PubMed Central. Available at: [Link]

-

New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. Drug Analytical Research. Available at: [Link]

-

Prevention of amyloid beta-induced memory impairment by fluvastatin, associated with the decrease in amyloid beta accumulation and oxidative stress in amyloid beta injection mouse model - PubMed. PubMed. Available at: [Link]

-

Fluvastatin protects neuronal cells from hydrogen peroxide-induced toxicity with decreasing oxidative damage and increasing PI3K/Akt/mTOR signalling - PubMed. PubMed. Available at: [Link]

-

Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [O-18(2)]-fluvastatin as an internal standard | Request PDF. ResearchGate. Available at: [Link]

-

Fluvastatin protects neuronal cells from hydrogen peroxide-induced toxicity with decreasing oxidative damage and increasing PI3K/Akt/mTOR signalling. ResearchGate. Available at: [Link]

-

Anti-inflammatory effect of fluvastatin on polarized macrophages and its dependence on the mevalonate pathway | Semantic Scholar. Semantic Scholar. Available at: [Link]

-

STATINS MORE THAN CHOLESTEROL LOWERING AGENTS IN ALZHEIMER DISEASE: THEIR PLEIOTROPIC FUNCTIONS AS POTENTIAL THERAPEUTIC TARGETS - PubMed Central. PubMed Central. Available at: [Link]

-

Pleiotropic Effects of Statins on the Cardiovascular System | Circulation Research. Circulation Research. Available at: [Link]

-

Pleiotropic Effects of Statins on the Cardiovascular System - PMC. PubMed Central. Available at: [Link]

-

A Proteomic Approach for Investigating the Pleiotropic Effects of Statins in the Atherosclerosis Risk in Communities (ARIC) Study - PMC. PubMed Central. Available at: [Link]

-

Fluvastatin - StatPearls - NCBI Bookshelf. NCBI Bookshelf. Available at: [Link]

-

FLUVASTATIN T-BUTYL ESTER, (+)-. Global Substance Registration System. Available at: [Link]

- A process for the preparation of fluvastatin sodium. Google Patents.

Sources

- 1. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluvastatin suppresses the proliferation, invasion, and migration and promotes the apoptosis of endometrial cancer cells by upregulating Sirtuin 6 (SIRT6) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CHOLESTEROL-INDEPENDENT NEUROPROTECTIVE AND NEUROTOXIC ACTIVITES OF STATINS: PRESPECTIVES FOR STATIN USE IN ALZHEIMER DISEASE AND OTHER AGE-RELATED NEURODEGENERATIVE DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluvastatin t-butyl ester, (-)- | C28H34FNO4 | CID 10115940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Repurposing of Fluvastatin as an Anticancer Agent against Breast Cancer Stem Cells via Encapsulation in a Hyaluronan-Conjugated Liposome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]

- 9. Pleiotropic Effects of Statins on the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. assaygenie.com [assaygenie.com]

- 12. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]

- 13. japsonline.com [japsonline.com]

- 14. Statins: a repurposed drug to fight cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluvastatin reduces proliferation and increases apoptosis in women with high grade breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluvastatin protects neuronal cells from hydrogen peroxide-induced toxicity with decreasing oxidative damage and increasing PI3K/Akt/mTOR signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sphinxsai.com [sphinxsai.com]

- 18. New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard | Drug Analytical Research [seer.ufrgs.br]

- 19. researchgate.net [researchgate.net]

- 20. Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [18O2]-fluvastatin as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. What is a relevant statin concentration in cell experiments claiming pleiotropic effects? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evidence for the efficacy of statins in animal stroke models: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Most appropriate animal models to study the efficacy of statins: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Discovery and history of Fluvastatin t-butyl ester as a compound

An In-Depth Technical Guide to the Discovery and History of Fluvastatin t-butyl ester

Abstract

Fluvastatin holds a significant position in the history of therapeutic agents for hypercholesterolemia as the first entirely synthetic HMG-CoA reductase inhibitor.[1][2] This guide provides a comprehensive technical overview of the discovery, development, and chemical synthesis of Fluvastatin, with a particular focus on the pivotal role of its t-butyl ester intermediate. We will explore the scientific rationale behind the pursuit of a synthetic statin, delve into the intricacies of its chemical synthesis, and elucidate its mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of Fluvastatin's journey from concept to clinical application.

The Dawn of a New Era: From Fungal Metabolites to Synthetic Statins

The latter half of the 20th century saw a paradigm shift in the management of cardiovascular disease, largely driven by the discovery of statins. Initial breakthroughs came from the world of microbiology, with the isolation of mevastatin (compactin) from Penicillium citrinum by Japanese biochemist Akira Endo in the 1970s.[3][4] This was followed by the discovery of lovastatin from Aspergillus terreus by researchers at Merck.[3][5] These natural products demonstrated potent inhibition of HMG-CoA (3-hydroxy-3-methylglutaryl-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3]

While revolutionary, these first-generation statins, derived from fungal fermentation, set the stage for the next logical step in drug development: the creation of entirely synthetic inhibitors. A synthetic approach offered several advantages:

-

Structural Diversity: The ability to design and create novel chemical scaffolds, distinct from the decalin-ring structure of natural statins.[3]

-

Intellectual Property: New synthetic molecules could be patented, providing commercial exclusivity. Fluvastatin was patented in 1982.[6]

-

Optimized Pharmacokinetics: Synthetic chemistry allows for fine-tuning of a molecule's properties to improve absorption, distribution, metabolism, and excretion (ADME).

-

Manufacturing Control: A fully synthetic process provides greater control and consistency compared to fermentation-based methods.

Fluvastatin emerged as the trailblazer in this new class of "super-statins," distinguished by its unique fluorophenyl-indole ring structure.[7][8]

Mechanism of Action: Competitive Inhibition of HMG-CoA Reductase

Like all statins, Fluvastatin exerts its lipid-lowering effects by competitively inhibiting HMG-CoA reductase.[1][9][10] This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical precursor in the synthesis of cholesterol.[1][9]

By blocking this enzymatic step, Fluvastatin leads to a cascade of events:

-

Decreased Hepatic Cholesterol: Intracellular cholesterol levels within the liver cells (hepatocytes) are reduced.[9]

-

Upregulation of LDL Receptors: To compensate for the reduced cholesterol, hepatocytes increase the expression of low-density lipoprotein (LDL) receptors on their cell surfaces.[9]

-

Enhanced LDL Clearance: These upregulated receptors actively bind to and remove LDL-cholesterol ("bad cholesterol") from the bloodstream.[7]

-

Reduced Plasma Cholesterol: The net result is a significant reduction in circulating levels of total cholesterol and LDL-cholesterol.[9]

Fluvastatin is a racemate, composed of an equimolar mixture of the (3R,5S) and (3S,5R) enantiomers, both of which contribute to its inhibitory activity.[1]

Caption: General workflow for the synthesis of Fluvastatin.

Step-by-Step Methodology

Step 1: Aldol Condensation The synthesis begins with the reaction of E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal (often referred to as "Fluva aldehyde") with the dianion of tert-butyl acetoacetate. [8][11][12]

-

Formation of the Dianion: Tert-butyl acetoacetate is treated with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures (e.g., -78°C) in an aprotic solvent like tetrahydrofuran (THF). This removes protons from both the α-carbon and the γ-carbon, generating a reactive dianion.

-

Condensation Reaction: The Fluva aldehyde, dissolved in THF, is added to the dianion solution. The more nucleophilic γ-carbanion attacks the aldehyde carbonyl group.

-

Work-up: The reaction is quenched, typically with an aqueous acid solution, to yield the intermediate (±)-(E)-7-[3'-(4"-Fluorophenyl)-1'-(1"-methylethyl)-indol-2'-yl]-5-hydroxy-3-oxohept-6-enoic acid tertiary butyl ester. [12]This intermediate is a β-hydroxy ketone, often referred to as a "keto alcohol". [12] Step 2: Diastereoselective Reduction The next critical step is the reduction of the ketone at the C5 position to a hydroxyl group, establishing the correct stereochemistry for the syn-1,3-diol, which is essential for biological activity.

-

Chelation Control: To achieve high diastereoselectivity, a chelation-controlled reduction is employed. The keto-alcohol intermediate is treated with diethylmethoxyborane (Et₂BOMe) in a mixture of THF and methanol at -78°C. [12][13]This forms a cyclic boronate complex, which locks the conformation of the molecule.

-

Hydride Delivery: A reducing agent, typically sodium borohydride (NaBH₄), is then added. [12][13]The boronate complex directs the hydride delivery to one face of the ketone, resulting in the preferential formation of the syn-diol over the anti-diol.

-

Isolation: After work-up, the product is the protected diol: 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid-1,1-dimethylethylester. [8][11] Step 3: Saponification (Deprotection) The final step is the hydrolysis of the t-butyl ester to yield the active drug.

-

Base Hydrolysis: The diol ester is dissolved in a solvent like methanol. An aqueous solution of sodium hydroxide (NaOH) is added. [13]2. Salt Formation: The hydroxide ion attacks the ester carbonyl, leading to the cleavage of the ester bond and formation of the sodium salt of Fluvastatin and tert-butanol as a byproduct.

-

Isolation: The Fluvastatin sodium salt can then be isolated, often through filtration and purification. [13]

Step Key Reagents Solvent Typical Temperature Product 1. Condensation Fluva Aldehyde, tert-Butyl Acetoacetate, n-BuLi or LDA THF -78°C to 0°C Keto-Alcohol t-Butyl Ester 2. Reduction Diethylmethoxyborane, Sodium Borohydride THF/Methanol -78°C Syn-Diol t-Butyl Ester | 3. Hydrolysis | Sodium Hydroxide | Methanol/Water | Room Temperature | Fluvastatin Sodium Salt |

Historical Timeline and Commercialization

The development of Fluvastatin marked a significant milestone in the therapeutic landscape of lipid-lowering drugs.

-

1982: The initial patent for Fluvastatin was filed. [6]* 1994: Fluvastatin received approval for medical use and was launched by Sandoz (now part of Novartis) under the trade name Lescol®. [4][6]* Post-1994: Further research led to the development of extended-release (XL) formulations to improve patient compliance and dosing convenience. [14] Fluvastatin's arrival validated the synthetic approach to statin design and paved the way for the development of other highly successful synthetic statins like atorvastatin and rosuvastatin. [5]

Conclusion

The story of Fluvastatin and its t-butyl ester is a compelling case study in modern drug development. It represents a successful transition from natural product-inspired therapies to rational, synthetic drug design. The strategic use of the t-butyl ester as a protecting group was instrumental in devising an efficient and scalable manufacturing process. This allowed for the construction of a complex, stereochemically-defined side chain, which is the hallmark of the statin pharmacophore. As the first fully synthetic HMG-CoA reductase inhibitor to reach the market, Fluvastatin not only provided a valuable therapeutic option for patients with hypercholesterolemia but also opened a new chapter in the ongoing quest for superior cardiovascular medicines.

References

-

Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem. NIH. [Link]

-

Fluvastatin - Wikipedia. [Link]

-

Fluvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]

-

What is the mechanism of Fluvastatin Sodium? - Patsnap Synapse. [Link]

-